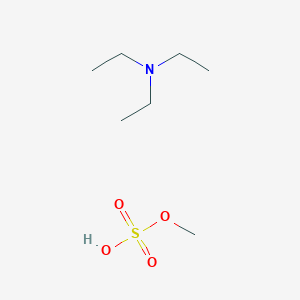
N,N-diethylethanamine;methyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine; methyl hydrogen sulfate: is a compound that belongs to the class of tertiary amines. Tertiary amines are characterized by having three alkyl or aryl groups attached to the nitrogen atom. This compound is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethylethanamine involves the reductive amination of secondary amines like N,N-diethylamine.
Catalyzed Reaction: Another method involves the catalyzed reaction between ethylamine and methanol.
Industrial Production Methods: In industrial settings, N,N-diethylethanamine can be produced by heating ethanol and ammonia in the presence of a copper-nickel-clay catalyst. This process yields a mixture of mono-, di-, and triethylamine, which is then condensed, extracted, and absorbed to obtain the crude product .
化学反応の分析
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield simpler amines.
Substitution: It can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Conditions for substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields simpler amines.
Substitution: Results in the formation of various substituted amines.
科学的研究の応用
Chemistry:
Biology:
- Employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug synthesis.
Industry:
作用機序
The mechanism by which N,N-diethylethanamine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile reagent in chemical synthesis .
類似化合物との比較
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl group and a propyl group attached to the nitrogen atom.
Uniqueness: N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both industrial and scientific applications sets it apart from other similar compounds .
特性
CAS番号 |
424823-84-7 |
|---|---|
分子式 |
C7H19NO4S |
分子量 |
213.30 g/mol |
IUPAC名 |
N,N-diethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15N.CH4O4S/c1-4-7(5-2)6-3;1-5-6(2,3)4/h4-6H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
HPBQDSCLDRMVHX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
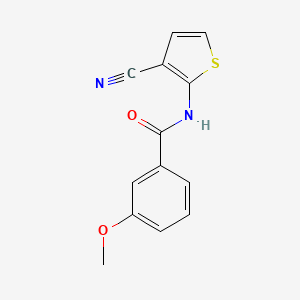

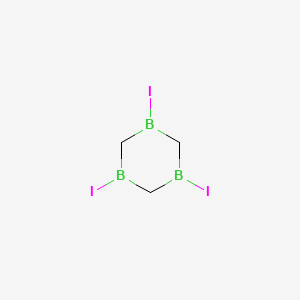
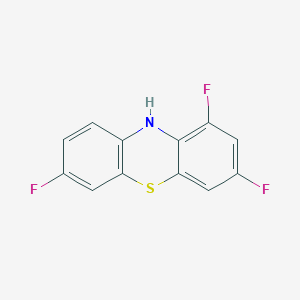
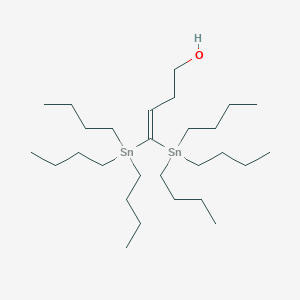

![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)


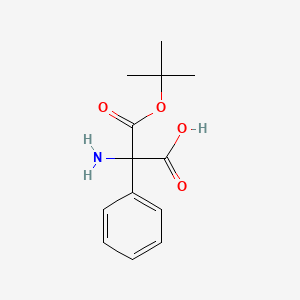

![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
